molecular formula C11H4ClF3N2 B1428571 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 157301-82-1

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B1428571
CAS No.: 157301-82-1
M. Wt: 256.61 g/mol
InChI Key: AECGTVCPQODZIE-UHFFFAOYSA-N
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Description

Electronic Structure and Substitution Pattern

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile represents a strategically substituted quinoline derivative with molecular formula C11H4ClF3N2 and molecular weight of approximately 256.6 grams per mole. The compound features a quinoline backbone with three distinct functional groups positioned at specific locations to optimize electronic properties and biological activity. The chlorine atom at position 4 provides a reactive site for nucleophilic substitution reactions, while the trifluoromethyl group at position 8 contributes significant electron-withdrawing effects that influence the overall electronic distribution throughout the aromatic system.

The carbonitrile functionality at position 3 introduces additional electron-withdrawing character and serves as a versatile synthetic handle for further chemical modifications. This substitution pattern creates a molecule with enhanced electrophilic character compared to unsubstituted quinoline, as evidenced by the strategic positioning of multiple electron-withdrawing groups around the heterocyclic framework. The combination of these substituents results in altered reactivity patterns, particularly affecting nucleophilic aromatic substitution reactions where the chlorine atom becomes increasingly susceptible to displacement due to the cumulative electron-withdrawing effects of the trifluoromethyl and carbonitrile groups.

Conformational Analysis and Steric Interactions

The molecular geometry of this compound is influenced by the steric and electronic interactions between the substituent groups. The trifluoromethyl group at position 8 creates significant steric bulk that influences the overall molecular conformation and potentially restricts rotational freedom around adjacent bonds. This bulky substituent also contributes to the compound's lipophilic character while simultaneously introducing strong electron-withdrawing effects that enhance the quinoline ring's electrophilic nature.

The positioning of the carbonitrile group at position 3 places it in close proximity to the chlorine substituent at position 4, creating potential for intramolecular interactions that may influence the compound's stability and reactivity profile. These structural features combine to create a rigid molecular framework with defined spatial arrangements that affect both chemical reactivity and biological interactions. The electron-deficient nature of the quinoline ring system, enhanced by the multiple electron-withdrawing substituents, makes this compound particularly suitable for applications requiring strong electrophilic character or enhanced stability against nucleophilic attack.

Properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-9-6(4-16)5-17-10-7(9)2-1-3-8(10)11(13,14)15/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGTVCPQODZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218291
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157301-82-1
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157301-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and fluorination steps are then employed to introduce the chlorine and trifluoromethyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile serves as a valuable building block in the synthesis of more complex organic compounds. Its ability to participate in various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may exhibit:

  • Anticancer Activity: Studies have shown that this compound can inhibit the growth of cancer cells by disrupting key signaling pathways involved in cell proliferation. In vitro experiments demonstrated significant reductions in cell viability across various cancer cell lines.
Activity Type Effect Observed Reference
AnticancerInhibition of tumor growth
AntimicrobialVariable effectiveness against bacteria
Enzyme InhibitionInhibition of protein kinases
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, though further research is needed to clarify its spectrum of activity.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Protein Kinases: The compound has been shown to inhibit specific protein tyrosine kinases (PTKs), which are critical for cell signaling related to growth and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other treatments.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Studies:
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models, indicating its potential as an anticancer agent.
  • Microbial Efficacy:
    • Research investigating its antimicrobial properties found that specific concentrations were necessary to achieve effective inhibition against resistant bacterial strains, suggesting potential for development into new antimicrobial therapies.

Mechanism of Action

The mechanism by which 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related quinoline-3-carbonitriles is provided below, focusing on substituent positions, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Substituents (Positions) Molecular Formula Key Properties/Applications
4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile 23779-97-7 Cl (4), CF₃ (8), CN (3) C₁₁H₅ClF₃N₂ High lipophilicity; kinase inhibitor lead
4-Chloro-6-(trifluoromethyl)quinoline 49713-56-6 Cl (4), CF₃ (6) C₁₀H₅ClF₃N Intermediate for agrochemicals
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile 1823500-08-8 Cl (4), F (8), OCH₃ (6), CN (3) C₁₂H₇ClFN₂O Enhanced metabolic stability (Similarity: 0.90)
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile 1016769-41-7 Cl (4), OCF₂H (8), CN (3) C₁₁H₆ClF₂N₂O Discontinued due to synthesis challenges
4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile - Cl (4), F (5), CH₃ (8), CN (3) C₁₁H₇ClFN₂ Potential anti-inflammatory agent
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile 848133-76-6 Cl (4), OCH₂CH₂CH₂Cl (7), OCH₃ (6), CN (3) C₁₄H₁₁Cl₂N₂O₂ Lower similarity (0.80); exploratory anticancer use

Key Differences and Implications

Substituent Position Effects: Trifluoromethyl Position: Moving the CF₃ group from position 8 (target compound) to 6 (CAS 49713-56-6) reduces steric hindrance but decreases electron-withdrawing effects at the quinoline core, altering binding affinity in kinase assays . Fluoro vs. Methoxy: 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile (CAS 1823500-08-8) shows higher metabolic stability than the target compound due to the methoxy group’s resistance to oxidation .

Functional Group Variability :

  • Nitrile Group : All compared compounds retain the CN group at position 3, critical for hydrogen bonding in active sites .
  • Chloro vs. Difluoromethoxy : Replacing Cl with OCF₂H (CAS 1016769-41-7) increases polarity but reduces shelf stability, leading to discontinuation .

Biological Activity: Octahydroquinoline-3-carbonitriles (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-...carbonitrile) exhibit cardiotonic activity, whereas the target compound’s trifluoromethyl group enhances selectivity for kinase targets .

Table 2: Physicochemical and Commercial Data

Compound Name Purity (%) Price (5g) Solubility (Predicted) Commercial Availability
This compound >97.0% ¥28,000 Low (logP ~3.5) Available
4-Chloro-6-(trifluoromethyl)quinoline >97.0% ¥30,000 Moderate (logP ~2.8) Available
4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile - - Moderate (logP ~2.9) Discontinued

Biological Activity

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF3N, featuring a chloro group, a trifluoromethyl group, and a carbonitrile functional group. These substituents contribute to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups enhances its ability to modulate biological pathways, potentially affecting processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall biosynthesis.

StudyPathogen TestedResult
E. coliInhibition at low micromolar concentrations
S. aureusEffective against resistant strains
C. albicansSignificant antifungal activity observed

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

StudyCancer Cell LineIC50 Value (µM)
HeLa15
MCF-725
A54920

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. It appears to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling.

Case Studies

  • In Vitro Studies : A study conducted by Chavain et al. demonstrated that this compound exhibited potent activity against Plasmodium falciparum, suggesting potential applications in antimalarial therapies. The compound's ability to penetrate cellular membranes was enhanced by the trifluoromethyl group, facilitating its accumulation in target cells .
  • In Vivo Studies : Research involving murine models indicated that administration of this quinoline derivative resulted in significant tumor regression in xenograft models, supporting its potential as an anticancer agent .

Q & A

Q. What degradation pathways are observed for this compound in environmental or biological systems?

  • Methodological Answer : Comamonas testosteroni enzymes (e.g., 2-oxidoreductases) degrade quinoline analogs via hydroxylation and ring cleavage. Metabolites like 3-methyl-2-oxo-1,2-dihydroquinoline are identified using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.